Cas no 2411275-83-5 (2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide)

2-Chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a 1,3-dihydro-2-benzofuran scaffold. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of the chloroacetamide group enables nucleophilic substitution reactions, facilitating further functionalization. The benzofuran core contributes to its stability and potential bioactivity. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. This compound is particularly useful in constructing heterocyclic frameworks, offering researchers a versatile building block for drug discovery and material science applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide structure
2411275-83-5 structure
Product Name:2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide
CAS No:2411275-83-5
MF:C11H12ClNO2
MW:225.671482086182
CID:5681758
PubChem ID:146105303
Update Time:2025-05-20

2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[(1,3-dihydro-2-benzofuran-1-yl)methyl]acetamide
    • 2-Chloro-N-(1,3-dihydro-2-benzofuran-1-ylmethyl)acetamide
    • 2411275-83-5
    • EN300-26582541
    • Z3217399308
    • 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide
    • Inchi: 1S/C11H12ClNO2/c12-5-11(14)13-6-10-9-4-2-1-3-8(9)7-15-10/h1-4,10H,5-7H2,(H,13,14)
    • InChI Key: CCMUKYDKEQOVSK-UHFFFAOYSA-N
    • SMILES: ClCC(NCC1C2C=CC=CC=2CO1)=O

Computed Properties

  • Exact Mass: 225.0556563g/mol
  • Monoisotopic Mass: 225.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide

Comprehensive Overview of 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide (CAS No. 2411275-83-5)

2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide (CAS No. 2411275-83-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique benzofuran backbone and chloroacetamide functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, which combines a 1,3-dihydro-2-benzofuran core with a chloroacetamide side chain, offers distinct reactivity patterns that are valuable in drug discovery and material science.

The growing interest in 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide is driven by its potential applications in developing novel therapeutics. Researchers are particularly intrigued by its role as a precursor in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry. For instance, benzofuran derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a focal point in modern pharmaceutical research. Additionally, its chloroacetamide moiety provides a reactive site for further chemical modifications, enabling the creation of diverse molecular libraries.

In the context of agrochemicals, 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide has shown promise as a building block for designing next-generation crop protection agents. The benzofuran scaffold is often associated with herbicidal and fungicidal activities, while the chloroacetamide group enhances the compound's ability to interact with biological targets. This dual functionality positions it as a valuable asset in addressing challenges related to pest resistance and sustainable agriculture.

From a synthetic chemistry perspective, the preparation of 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide involves multi-step organic reactions, including the condensation of 1,3-dihydro-2-benzofuran-1-carbaldehyde with chloroacetyl chloride. The process requires precise control of reaction conditions to ensure high yield and purity, which are critical for its subsequent applications. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structural integrity and purity.

The market demand for 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide is expected to rise, driven by its expanding applications in drug discovery and agrochemical innovation. Recent trends indicate a surge in research activities focused on benzofuran-based compounds, particularly in the development of antiviral and anticancer agents. Furthermore, the compound's compatibility with green chemistry principles aligns with the industry's shift toward environmentally friendly synthesis methods, making it a topic of interest in sustainable chemistry discussions.

For researchers and industry professionals seeking reliable sources of 2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide, it is essential to partner with reputable suppliers who adhere to stringent quality standards. The compound's stability, solubility, and reactivity profile should be thoroughly evaluated to ensure its suitability for specific applications. As the scientific community continues to explore the potential of benzofuran and chloroacetamide derivatives, this compound is poised to play a pivotal role in advancing both pharmaceutical and agrochemical innovations.

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